Ethyl 3-methylhexanoate
Overview
Description
Ethyl 3-methylhexanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from 3-methylhexanoic acid and ethanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .
Scientific Research Applications
Ethyl 3-methylhexanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It can be used in studies of enzyme-catalyzed reactions involving esters.
Medicine: Research into its potential use in drug delivery systems and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in organic synthesis
Mechanism of Action
Ethyl 3-methylhexanoate is a chemical compound with the molecular formula C9H18O2 . It is an ester, a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely found in nature and are often responsible for the characteristic fragrances of fruits and flowers .
Target of Action
As an ester, it may interact with various enzymes and proteins within the body, particularly those involved in metabolic processes .
Mode of Action
Generally, esters can undergo hydrolysis in the presence of a base or an acid to form an alcohol and a carboxylic acid . This reaction is fundamental to many biological processes.
Biochemical Pathways
Esters play a crucial role in numerous biochemical pathways, including lipid metabolism and signal transduction .
Pharmacokinetics
The compound’s physical properties such as its molecular weight of158.2380 and its boiling point can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Esters like this compound are often associated with pleasant odors and are frequently used in the fragrance and flavor industry .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the stability and efficacy of this compound. For instance, its boiling point suggests that the compound may be volatile at high temperatures.
Biochemical Analysis
Biochemical Properties
Ethyl 3-methylhexanoate plays a role in biochemical reactions primarily as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. These enzymes break down this compound into its constituent alcohol and acid components. The interaction with esterases is crucial for its metabolism and subsequent biological effects. Additionally, this compound may interact with other biomolecules, such as proteins and lipids, influencing their structure and function .
Cellular Effects
This compound can affect various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling by interacting with membrane-bound receptors or enzymes, thereby modulating intracellular signaling cascades .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. It can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. For example, this compound may inhibit the activity of esterases, leading to the accumulation of ester compounds within cells. This inhibition can result in altered cellular metabolism and function. Furthermore, this compound may bind to receptors on the cell surface, triggering downstream signaling pathways that influence gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the formation of its constituent alcohol and acid. This degradation can affect its long-term impact on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses. Toxicity studies in animal models have highlighted the importance of determining safe dosage ranges for potential therapeutic or industrial applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis by esterases. The resulting alcohol and acid components can enter various metabolic pathways, such as fatty acid metabolism and the citric acid cycle. Enzymes like alcohol dehydrogenase and acyl-CoA synthetase play roles in further metabolizing these components, affecting metabolic flux and metabolite levels. The interaction of this compound with these enzymes and pathways underscores its influence on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular compartments. Binding proteins may facilitate its transport within the cytoplasm and its localization to specific organelles. The distribution of this compound within cells can impact its biological activity and interactions with other biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function within cells. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular physiology .
Preparation Methods
Ethyl 3-methylhexanoate can be synthesized through the esterification of 3-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
Ethyl 3-methylhexanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 3-methylhexanoic acid and ethanol.
Reduction: Reduction of the ester can yield the corresponding alcohol, 3-methylhexanol.
Transesterification: This compound can react with another alcohol to form a different ester and ethanol. Common reagents and conditions for these reactions include acids, bases, and reducing agents
Comparison with Similar Compounds
Ethyl 3-methylhexanoate can be compared with other esters such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in the fragrance industry for its pleasant smell. This compound is unique due to its specific structure and the resulting properties, such as its odor and reactivity
Properties
IUPAC Name |
ethyl 3-methylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)7-9(10)11-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEFHYCDPYOFIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483165 | |
Record name | Ethyl3-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41692-47-1 | |
Record name | Ethyl3-methylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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